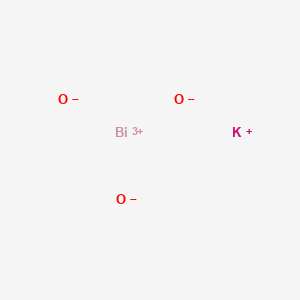

Bismuth potassium oxide (BiKO3)

Description

Properties

CAS No. |

12589-75-2 |

|---|---|

Molecular Formula |

BiKO3-2 |

Molecular Weight |

296.077 g/mol |

IUPAC Name |

bismuth;potassium;oxygen(2-) |

InChI |

InChI=1S/Bi.K.3O/q+3;+1;3*-2 |

InChI Key |

QMDJKUZBYOKBRS-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[K+].[Bi+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[K+].[Bi+3] |

Synonyms |

Potassium bismuthate |

Origin of Product |

United States |

Synthesis Methodologies for Bismuth Potassium Oxide Biko3

Overview of Synthetic Routes for Complex Metal Oxides

The fabrication of complex metal oxides such as Bismuth Potassium Oxide (BiKO3) involves a variety of synthetic strategies. These can be broadly categorized into solid-state reaction techniques and solution-based or "soft chemistry" approaches. Solid-state methods are traditional routes that involve the direct reaction of solid precursors at high temperatures. In contrast, solution-based methods offer greater control over stoichiometry, particle size, and morphology by utilizing chemical reactions in a liquid medium at lower temperatures.

Solid-State Reaction Techniques

Solid-state reactions are a fundamental and widely used approach for the synthesis of polycrystalline materials, including complex oxides. These methods are conceptually straightforward, typically involving the intimate mixing of precursor powders followed by high-temperature calcination to promote diffusion and reaction in the solid state.

The conventional high-temperature solid-state synthesis method is a primary route for producing many perovskite oxides. This technique relies on the diffusion of ions between solid reactants at elevated temperatures. The process generally involves:

Precursor Selection: Starting materials are typically simple oxides or carbonates of the constituent metals. For a target compound like BiKO3, precursors could include Bismuth(III) oxide (Bi2O3) and a potassium source such as potassium carbonate (K2CO3) or potassium nitrate (B79036) (KNO3).

Mixing and Grinding: The precursor powders are intimately mixed and ground together to maximize the contact area between the reacting particles, which is crucial for the reaction kinetics.

Calcination: The mixture is heated to high temperatures, often for extended periods, to facilitate the solid-state diffusion and reaction to form the desired compound. Intermediate grinding steps may be necessary to ensure a complete and homogeneous reaction.

While specific literature detailing the conventional solid-state synthesis of pure BiKO3 is not abundant, the synthesis of related compounds such as Potassium Bismuth Titanate (KBT) provides insight into the typical conditions required. For instance, KBT powders are traditionally prepared by the solid-state reaction of K2CO3, Bi2O3, and Titanium dioxide (TiO2) at high temperatures. researchgate.net The high temperatures involved can sometimes lead to challenges such as particle agglomeration and volatility of certain components, like potassium. researchgate.net

| Parameter | Description |

| Precursors | Typically simple oxides (e.g., Bi2O3) and carbonates or nitrates (e.g., K2CO3, KNO3). |

| Process | Involves intimate mixing of precursors followed by high-temperature calcination to enable solid-state diffusion. |

| Advantages | Simplicity and scalability. |

| Challenges | High reaction temperatures, potential for phase impurities, and limited control over particle morphology. |

Mechanochemical activation is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. This method can enhance the reactivity of solid precursors, often leading to the formation of the desired product at lower temperatures or in shorter reaction times compared to conventional solid-state synthesis. The mechanical forces generated during milling can create defects, reduce particle size, and increase the surface area of the reactants, thereby promoting the reaction.

In the context of complex bismuth oxides, mechanochemical activation has been employed as a step in the synthesis of compounds like Bismuth Sodium Potassium Titanate (BNKT). nih.gov For these materials, a mechanochemical activation step of the reagent mixture is performed prior to calcination. nih.gov While specific studies detailing the direct mechanochemical synthesis of BiKO3 are limited, this approach offers a potential route to overcome some of the kinetic barriers associated with conventional solid-state reactions. The application of mechanochemistry has been successful in the synthesis of other bismuth-containing active pharmaceutical ingredients, such as bismuth gallate and bismuth citrate. rsc.org

| Parameter | Description |

| Process | High-energy ball milling of precursors to induce chemical reactions through mechanical force. |

| Advantages | Can lower reaction temperatures, reduce reaction times, and enhance product homogeneity. |

| Mechanism | Increases reactivity by reducing particle size, increasing surface area, and creating lattice defects. |

Solution-Based and Soft Chemistry Approaches

Solution-based synthesis methods, often referred to as soft chemistry, provide alternative routes to complex oxides that offer greater control over the final product's characteristics. These techniques involve the use of molecular precursors in a solvent, allowing for mixing at the atomic level and generally proceeding at lower temperatures than solid-state reactions.

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. A typical sol-gel process for a complex oxide includes:

Precursor Solution: Metal alkoxides or salts are dissolved in a suitable solvent.

Hydrolysis and Condensation: The precursors undergo hydrolysis and condensation reactions to form a network of metal-oxygen-metal bonds, resulting in a sol.

Gelation: With further reaction, the sol evolves into a gel, which is a continuous solid network with entrapped solvent.

Drying and Calcination: The gel is dried to remove the solvent and then calcined at a relatively low temperature to crystallize the final oxide product.

The sol-gel method has been successfully applied to synthesize related compounds like Potassium Bismuth Titanate (KBT). In one instance, a KBT sol was prepared by mixing bismuth nitrate and potassium carbonate dissolved in acetic acid and ethylene (B1197577) glycol, with tetrabutyl titanate in acetic acid as the titanium source. researchgate.net The resulting gel was then heat-treated to obtain the pure KBT phase at temperatures as low as 700°C. researchgate.net This approach offers a potential pathway for the synthesis of BiKO3 with good control over stoichiometry and purity, although specific literature for BiKO3 synthesis via this method is scarce. The general sol-gel synthesis of Bismuth Oxide (Bi2O3) often involves precursors like bismuth nitrate and a complexing agent like citric acid. ajer.org

| Synthesis Step | Description |

| Sol Formation | Dissolution of metal-organic or metal salt precursors in a solvent. |

| Gelation | Formation of a continuous network through hydrolysis and condensation reactions. |

| Drying | Removal of the solvent from the gel network. |

| Calcination | Heat treatment at moderate temperatures to crystallize the final oxide product. |

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures, typically in a sealed vessel called an autoclave. numberanalytics.com These conditions allow for the dissolution and recrystallization of materials that are relatively insoluble under ambient conditions.

This technique has been effectively used to synthesize various complex bismuth oxides. For example, a novel distorted perovskite-type bismuth oxide containing potassium, (K0.2Sr0.8)(Na0.01Ca0.25Bi0.74)O3, was prepared by a hydrothermal method at 240°C using precursors such as NaBiO3·nH2O, Strontium hydroxide (B78521) (Sr(OH)2·8H2O), Calcium hydroxide (Ca(OH)2), and Potassium hydroxide (KOH). acs.org

The synthesis of Potassium Bismuth Titanate (KBT) nanoparticles has also been extensively studied using hydrothermal and sol-hydrothermal methods. researchgate.netbenthamdirect.comworldscientific.comacs.org These studies demonstrate that phase-pure KBT can be obtained at temperatures ranging from 160°C to 200°C. worldscientific.com The concentration of the mineralizer, such as KOH, and the reaction temperature have a significant effect on the phase composition and morphology of the resulting particles. worldscientific.com The sol-hydrothermal method, which combines elements of sol-gel and hydrothermal techniques, has also been presented as a simplified method for the synthesis of KBT nanoparticles. researchgate.net

| Parameter | Hydrothermal Synthesis of KBT-related compounds |

| Precursors | Bismuth nitrate (Bi(NO3)3·5H2O), Potassium hydroxide (KOH), Titanium butoxide (Ti(OC4H9)4) worldscientific.com |

| Temperature | 160–200°C worldscientific.com |

| Mineralizer | Potassium hydroxide (KOH) worldscientific.comacs.org |

| Advantages | Good control over particle size and morphology, lower synthesis temperatures compared to solid-state methods. |

Electrochemical Deposition Techniques

Electrochemical deposition is a versatile method for creating thin films of metal oxides on conductive substrates. researchgate.net This technique is attractive due to its operation under mild temperature and pressure conditions, its applicability to irregularly shaped substrates, and the high degree of control it offers over the resulting surface morphology. nih.gov For the synthesis of bismuth-based oxides, electrodeposition typically involves an aqueous alkaline nitrate bath. researchgate.net

The process for bismuth oxide (Bi₂O₃) involves growing films on a substrate, such as copper or stainless steel, at room temperature. researchgate.netespublisher.com A two-electrode or three-electrode system can be employed. nih.govespublisher.com In a typical setup, a bismuth-containing salt like bismuth (III) nitrate pentahydrate serves as the metal source in the electrolyte solution. nih.gov The addition of agents like potassium hydroxide, tartaric acid, and glycerol (B35011) helps to control the pH and complexation of the metal ions in the solution. nih.gov

To synthesize a ternary oxide like BiKO3, the electrolyte bath would need to be modified to include a source of potassium ions, such as potassium hydroxide (KOH), which is already used to adjust pH in some bismuth electrodeposition processes. nih.govespublisher.com The key challenge lies in controlling the deposition potentials to achieve the correct stoichiometric ratio of bismuth and potassium in the final oxide film. Parameters such as electrolyte concentration, pH, current density, and deposition time are critical variables that must be optimized. researchgate.netespublisher.com For instance, studies on Bi₂O₃ have shown that the highest specific capacitance, an indicator of material quality for certain applications, is achieved by carefully controlling these parameters. researchgate.net

| Parameter | Description | Impact on Deposition |

| Precursor Concentration | Molarity of bismuth and potassium salts in the electrolyte. | Affects ion availability and deposition rate. |

| Current Density | Applied current per unit area of the electrode. | Influences film growth rate, morphology, and composition. mdpi.com |

| pH of Electrolyte | Acidity or alkalinity of the plating solution. | Affects the chemical species present and their deposition potential. nih.gov |

| Temperature | The temperature of the electrodeposition bath. | Influences reaction kinetics and ion mobility. nih.gov |

Advanced and Emerging Synthesis Methods

Beyond traditional methods, several advanced techniques are being explored for the fabrication of complex oxide nanostructures, which could be adapted for BiKO3 synthesis.

Laser Ablation in Liquid (LAL) for Nanostructure Fabrication

Laser Ablation in Liquid (LAL) is a top-down physical method for generating nanoparticles and fabricating functional nanostructures. researchgate.net The process involves focusing a high-power laser beam onto a target material that is submerged in a liquid. researchgate.net The intense laser energy ablates the target, creating a plasma plume that quickly cools and condenses in the liquid environment, forming colloidal nanoparticles. researchgate.net

For the synthesis of BiKO3, a potential approach would involve using a composite target containing both bismuth and potassium or a pure bismuth target in a potassium-containing liquid medium (e.g., an aqueous KOH solution). The interaction of the ablated material with the surrounding liquid can lead to the formation of complex oxides. researchgate.net LAL is known for producing "naked" or ligand-free nanoparticle surfaces, which are highly reactive. researchgate.net This technique offers a clean synthesis route, avoiding chemical precursors that might introduce impurities. The properties of the resulting nanostructures can be tuned by adjusting laser parameters (wavelength, fluence, pulse duration) and the liquid environment. researchgate.net

Thermal Decomposition of Precursors

Thermal decomposition, or thermolysis, is a widely used method for producing fine crystalline powders of metal oxides. urfu.ru The process involves heating a precursor compound, which then breaks down to form the desired oxide material. urfu.ruresearchgate.net For bismuth oxides, precursors such as bismuth tartrate or bismuth nitrate are common choices. urfu.ru

The synthesis of β-Bi₂O₃, for example, can be achieved through the oxidative thermolysis of bismuth(III) DL-tartrate. urfu.ru The precursor is heated in an oxidizing atmosphere, leading to the decomposition of the organic components and the formation of the oxide. The process is complex, sometimes involving the formation of metallic bismuth as an intermediate, which is then oxidized. urfu.ru

To apply this method to BiKO3, a mixed-metal precursor containing both bismuth and potassium in a precise stoichiometric ratio would be required. Co-precipitation techniques, such as the oxalate (B1200264) co-precipitation process, can be used to create a homogeneous precursor containing multiple metal ions. researchgate.net The thermal decomposition of this mixed precursor would then ideally lead to the formation of the ternary BiKO3 oxide. The final phase and crystallinity of the product are highly dependent on the calcination temperature and duration. urfu.ru

| Precursor Type | Example Compound | Decomposition Product | Reference |

| Tartrate | Bismuth(III) DL-tartrate (DL-BiC₄H₃O₆) | β-Bi₂O₃ | urfu.ru |

| Nitrate/Tartrate | [Bi(NO₃)(C₄H₄O₆)]·3H₂O | Mixture of β-Bi₂O₃ and (BiO)₂CO₃ | urfu.ru |

| Oxalate Co-precipitate | Ca₃[Bi₆O₆(C₂O₄)₄(OH)₃NO₃]·0.5H₂O | CaBi₂O₄ | researchgate.net |

Sonochemical Activation in Aqueous Media

Sonochemistry utilizes the energy of high-frequency ultrasound (20 kHz–10 MHz) to induce chemical reactions. researchgate.netmdpi.com The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com This collapse generates localized hot spots with extreme temperatures and pressures, as well as high-speed liquid jets, which can significantly enhance chemical reactivity. researchgate.net

In the context of solid-state synthesis, sonochemical activation can be applied to a slurry of reactants in an aqueous medium. researchgate.net For instance, in the synthesis of BaTiO₃, ultrasonic treatment of the precursor powders (BaCO₃ and TiO₂) in water was shown to enhance the solid-state reaction significantly compared to treatment in ethanol (B145695). nih.govnih.gov This enhancement is attributed to both the physical effects of ultrasound (particle size reduction, de-agglomeration) and chemical effects (surface activation, dissolution-reprecipitation). researchgate.netnih.gov

For BiKO3 synthesis, a mixture of bismuth and potassium precursor powders (e.g., oxides or carbonates) could be dispersed in an aqueous medium and subjected to high-power ultrasound. This activation step would create more intimate mixing and increase the surface reactivity of the precursors, potentially lowering the temperature and time required for the subsequent solid-state reaction to form BiKO3. The pH of the aqueous medium is a critical parameter, as it can influence the surface charge and solubility of the precursors. nih.gov

Precursor Selection and Stoichiometry Control in BiKO3 Synthesis

The successful synthesis of a multi-element compound like Bismuth Potassium Oxide (BiKO3) is critically dependent on the careful selection of precursors and the precise control of their stoichiometric ratio. The goal is to create a homogeneous mixture of the constituent elements at the atomic level, which can then be converted into the desired ternary oxide phase.

For methods like thermal decomposition, co-precipitation is a common strategy to achieve this homogeneity. researchgate.net This involves dissolving salts of the desired metals (bismuth and potassium) in a suitable solvent and then adding a precipitating agent to form an insoluble mixed-metal precursor. Common precursors include oxalates, tartrates, or hydroxides. For BiKO3, one might use Bismuth (III) nitrate pentahydrate and a potassium salt like potassium nitrate or potassium carbonate, dissolved together and then co-precipitated. The ratio of bismuth to potassium in the initial solution must be carefully controlled to achieve the 1:1 metal ratio required for BiKO3.

In electrochemical deposition, precursor selection involves choosing soluble salts of bismuth and potassium that are compatible within the same electrolyte bath. nih.govmdpi.com The concentration of each precursor in the bath is a key variable for controlling the stoichiometry of the deposited film. The relative deposition potentials of bismuth and potassium ions must be managed, often through the use of complexing agents like tartaric acid, to ensure co-deposition occurs at the desired ratio. nih.gov

Control of Reaction Parameters and Their Impact on BiKO3 Formation

The formation of the correct BiKO3 phase, with the desired crystallinity and morphology, requires rigorous control over various reaction parameters specific to each synthesis method.

For Thermal Decomposition:

Calcination Temperature and Time: The temperature at which the precursor is heated and the duration of heating are paramount. urfu.ru Insufficient temperature may lead to incomplete decomposition, while excessive temperature could cause phase transitions to undesired structures or volatilization of components like potassium oxide. urfu.ru

Heating Rate: The rate at which the temperature is increased can influence the nucleation and growth of the crystalline phase.

Atmosphere: The composition of the furnace atmosphere (e.g., air, oxygen, or an inert gas) can affect the oxidation states of the metals and the decomposition pathway. urfu.ru

For Electrochemical Deposition:

Current Density/Potential: In potentiostatic or galvanostatic deposition, the applied potential or current directly influences the reduction rate of the metal ions and thus the growth rate and composition of the film. mdpi.com

Electrolyte pH: The pH affects the chemical form of the metal ions in the solution and can shift their deposition potentials, impacting the stoichiometry and morphology of the deposit. nih.gov

Stirring/Agitation: Agitation of the electrolyte bath ensures a uniform concentration of ions at the electrode surface, which is crucial for depositing a homogeneous film. nih.gov

For Advanced Methods (LAL and Sonochemistry):

Laser Parameters (LAL): Fluence, pulse width, and repetition rate of the laser determine the ablation rate and the characteristics of the plasma plume, thereby influencing the size and composition of the resulting nanoparticles. researchgate.net

Ultrasonic Power (Sonochemistry): The intensity of the ultrasound affects the cavitation process. Higher power can lead to greater particle fragmentation and surface activation but must be controlled to avoid undesired side reactions. researchgate.net The duration of sonication is also a key factor in achieving homogeneous activation. mdpi.com

By carefully optimizing these parameters for each specific synthesis route, it is possible to direct the reaction towards the formation of pure, single-phase Bismuth Potassium Oxide.

Novel Approaches for Phase-Pure BiKO₃ Production

Recent advancements in materials synthesis have opened new avenues for the production of high-purity multinary oxides. For bismuth potassium oxide, moving beyond conventional high-temperature solid-state reactions is key to obtaining materials with desired characteristics. Novel approaches, primarily centered around wet-chemical routes, offer advantages such as improved chemical homogeneity, lower synthesis temperatures, and the ability to control particle size and morphology. These methods are being adapted from the successful synthesis of analogous bismuth- and potassium-containing perovskite oxides.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of materials with high purity and homogeneity at the molecular level. mdpi.comijcrt.orgresearchgate.net This process involves the transition of a colloidal solution (sol) into a gel-like network. For the synthesis of BiKO₃, this method can be adapted using potassium and bismuth precursors.

A proposed sol-gel route for BiKO₃ would involve the following steps:

Precursor Solution Preparation: Potassium acetate (B1210297) (CH₃COOK) and bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) are used as the potassium and bismuth sources, respectively. Bismuth nitrate is dissolved in a suitable solvent like 2-methoxyethanol (B45455) to ensure stability and prevent premature hydrolysis. kfupm.edu.sa

Chelation and Sol Formation: A chelating agent, such as citric acid or acetylacetone, is added to the bismuth solution. This agent forms stable complexes with the bismuth ions, controlling their hydrolysis and condensation rates. ugm.ac.id The potassium acetate solution is then added dropwise to the bismuth sol under vigorous stirring to maintain a homogeneous mixture.

Gelation: The resulting sol is heated at a moderate temperature (around 80-100 °C) to evaporate the solvent and promote polymerization, leading to the formation of a viscous gel. ajer.org

Calcination: The dried gel is then calcined at elevated temperatures. The calcination temperature is a critical parameter that influences the final phase and crystallinity of the BiKO₃ powder. ugm.ac.id Based on studies of similar bismuth-based perovskites, a calcination temperature in the range of 500-700 °C is expected to be optimal for the formation of the pure perovskite phase. researchgate.netresearchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is another promising low-temperature method that utilizes aqueous solutions in a sealed vessel (autoclave) under elevated temperature and pressure. mdpi.com This technique is particularly effective for crystallizing materials that are insoluble under normal conditions. The synthesis of phase-pure potassium bismuth titanate (K₀.₅Bi₀.₅TiO₃), a related perovskite, via hydrothermal methods provides a strong basis for its application to BiKO₃. researchgate.netbenthamdirect.com

A potential hydrothermal synthesis strategy for BiKO₃ could be as follows:

Precursor Suspension: Bismuth nitrate pentahydrate and a potassium source, such as potassium hydroxide (KOH), are used as starting materials.

Mineralizer and pH Control: A high concentration of a mineralizer, typically a strong base like KOH, is crucial. For analogous systems, KOH concentrations in the range of 8-12 M have been shown to be effective in promoting the formation of the desired perovskite phase by controlling the dissolution and recrystallization of precursors. researchgate.netmps.si The highly alkaline environment is essential for the stability of the Bi(V) oxidation state required in the perovskite structure. nih.govacs.org

Hydrothermal Treatment: The precursor suspension is placed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 170 °C and 200 °C for a specific duration, typically several hours. researchgate.netbenthamdirect.com The autogenous pressure generated within the autoclave facilitates the crystallization of phase-pure BiKO₃.

Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the resulting powder is washed with deionized water and ethanol to remove any unreacted precursors or byproducts, followed by drying.

The successful synthesis of phase-pure BiKO₃ via these novel approaches hinges on the precise control of various experimental parameters. The following table summarizes the key parameters for the proposed sol-gel and hydrothermal methods, extrapolated from research on analogous compounds.

| Parameter | Sol-Gel Method | Hydrothermal Method |

|---|---|---|

| Potassium Precursor | Potassium Acetate (CH₃COOK) | Potassium Hydroxide (KOH) |

| Bismuth Precursor | Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) |

| Solvent/Medium | 2-Methoxyethanol | Deionized Water |

| Chelating Agent | Citric Acid / Acetylacetone | Not Applicable |

| pH | Acidic to Neutral (during sol formation) | Highly Alkaline (>12) |

| Temperature | Gelation: 80-100 °C; Calcination: 500-700 °C | 170-200 °C |

| Pressure | Atmospheric | Autogenous |

| Reaction Time | Gelation: several hours; Calcination: 2-4 hours | 6-24 hours |

| Key Advantage | High homogeneity and purity at a molecular level | Direct crystallization of phase-pure product at low temperature |

Electronic Structure and Theoretical Modeling of Bismuth Potassium Oxide Biko3

First-Principles Calculations of Electronic Band Structure (e.g., Density Functional Theory)

First-principles calculations, predominantly using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of materials like BiKO₃. nih.govaps.org These methods solve the quantum mechanical equations of interacting electrons to predict material properties without empirical parameters. nih.gov DFT calculations are widely used to determine the ground-state structural and electronic properties of bismuth-based perovskite oxides. researchgate.net

In the context of bismuth oxides, DFT is employed to calculate the electronic band structure, which describes the allowed energy levels for electrons as a function of their momentum in the crystal lattice. The Vienna Ab initio Simulation Package (VASP) is one of the common tools used for these calculations. aps.org The choice of exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can influence the results. nih.govunirioja.es For instance, calculations on various bismuth-based perovskites use GGA with the Perdew-Burke-Ernzerhof (PBE) functional, sometimes revised for solids (PBEsol), to model their properties under different conditions like epitaxial strain. researchgate.net

Studies on related compounds provide a template for what to expect in BiKO₃. For example, DFT calculations on orthorhombic CaPbO₃ have been used to determine its structural parameters, electronic band structure, and carrier effective masses. researchgate.net Similarly, calculations for Bi₆Te₂O₁₅ have been performed using the full potential linear augmented plane wave (FP-LAPW) method within DFT to investigate its structural and electronic properties. mdpi.com A known issue with standard LDA and GGA functionals is the underestimation of band gaps. nih.gov Despite this, they are invaluable for determining stable crystal structures and the general features of the electronic landscape.

Table 1: Application of DFT in Bismuth-Based Oxides

| Compound System | DFT Method/Functional | Key Findings from Calculations |

|---|---|---|

| Bismuth Perovskites (general) | GGA (PBEsol) | Prediction of phase stability and magnetic properties under epitaxial strain. researchgate.net |

| Small-diameter Carbon Nanotubes | LDA (VASP) | Calculation of band gaps and demonstration of curvature effects on electronic properties. aps.org |

| Orthorhombic CaPbO₃ | LDA, GGA | Calculation of lattice parameters and a direct band gap. researchgate.net |

| YₓIn₁₋ₓN | GGA (PBE) | Determination of energetically favorable crystal structures at different compositions. unirioja.es |

Correlation Effects and Advanced Electronic Structure Methods (e.g., GW Approximation)

While DFT is a powerful tool, standard approximations like LDA and GGA may not be sufficient to accurately describe materials where electron-electron correlation effects are strong. In some bismuth oxides, the addition of bismuth can increase activation energies, which may be ascribed to added oxygen vacancies with more correlation effects. mdpi.com These strong interactions can significantly influence the material's electronic properties.

To address the limitations of standard DFT, more advanced electronic structure methods are employed. The GW approximation is one such method that goes beyond the mean-field approach of DFT to provide a more accurate description of excited-state properties, such as quasiparticle energies and band gaps. It is particularly important for correcting the underestimation of band gaps that is a common feature of LDA and GGA calculations. nih.gov Although specific GW approximation studies on BiKO₃ are not widely documented, the methodology is crucial for the broader class of complex oxides to which it belongs. The need for such advanced methods is highlighted by the fact that even for well-studied materials, standard DFT can fail to reproduce experimental findings, such as predicting a metallic state for a known insulator.

Density of States Analysis and Fermi Surface Topology in BiKO₃

The Density of States (DOS) is a critical output of electronic structure calculations that quantifies the number of available electronic states at each energy level. Analyzing the DOS reveals the contributions of different atomic orbitals (e.g., Bi 6s, Bi 6p, K 3p, O 2p) to the valence and conduction bands. In bismuth-containing materials, the states near the Fermi level—the energy that separates occupied and unoccupied states at zero temperature—are often a complex mixture of Bi and O orbitals. aps.org

For example, in borate (B1201080) crystals, the top of the valence bands is dominated by O 2p orbitals. aps.org In bismuthates, a similar analysis typically shows that the valence band maximum and conduction band minimum are composed of hybridized Bi 6s-O 2p and Bi 6p orbitals, respectively. A DOS calculation for bulk bismuth clearly shows how features in the electronic structure, particularly near the Fermi level, are modified by effects such as spin-orbit coupling. researchgate.net

The Fermi surface, which is the surface of constant energy in momentum space corresponding to the Fermi level, determines the electronic transport properties of a material. Its topology dictates whether the material is a metal, semimetal, or insulator. For metallic or semimetallic systems, computational studies can map the Fermi surface, providing insights into conductivity and the potential for phenomena like superconductivity.

Spin-Orbit Coupling Effects on Electronic States in Bismuth-Containing Oxides Relevant to BiKO₃

Bismuth is a heavy element, and consequently, spin-orbit coupling (SOC)—the interaction between an electron's spin and its orbital motion—plays a dominant role in determining the electronic structure of its compounds. arxiv.orgbibliotekanauki.plaps.org The inclusion of SOC in theoretical models is not optional but essential for an accurate description of bismuthates.

The effects of SOC are profound and varied:

Band Structure Modification: SOC can lift the degeneracy of electronic bands, splitting them into distinct sub-bands. This effect is clearly visible in DOS calculations for bulk bismuth, where including SOC significantly alters the state distribution. researchgate.net

Band Inversion and Topology: In some materials, strong SOC can lead to a "band inversion," where the usual ordering of the conduction and valence bands is swapped. bibliotekanauki.pl This is a key ingredient for creating topologically non-trivial materials, such as topological insulators, which have insulating interiors but conducting surface states.

Enhancement of Superconductivity: Theoretical studies on intermetallic ABi₃ compounds suggest that SOC can suppress Fermi nesting and increase electron-phonon coupling, thereby enhancing superconductivity. arxiv.org

Spin Textures: SOC can lead to complex, momentum-dependent spin textures in the electronic bands, where the spin of an electron is locked to its momentum. aps.org This is a fundamental aspect of spintronic materials. Recent studies on bismuthene have identified isolated flat bands with k-dependent spin textures that are heavily influenced by the strength of SOC. aps.org

Given the presence of bismuth, these SOC effects are expected to be fundamentally important in shaping the electronic properties of BiKO₃.

Computational Simulations of BiKO₃ Behavior

Computational simulations, primarily based on DFT, are used to predict and understand a wide range of behaviors in materials like BiKO₃. These simulations go beyond the static electronic structure to explore the dynamic and functional properties of the material.

Examples of behaviors investigated through computational simulations in related bismuth oxides include:

Structural Stability and Phase Transitions: Simulations can determine the relative stability of different crystal structures (polymorphs) and predict how the structure might change under external stimuli like pressure or epitaxial strain. researchgate.net For instance, DFT has been used to model the transition between rhombohedral-like and tetragonal-like phases in BiFeO₃ under compressive strain. researchgate.net

Defect and Vacancy Ordering: In oxides, oxygen vacancies can significantly alter properties. Simulations can model the arrangement of these vacancies and their effect on the electronic structure and ionic conductivity. researchgate.net Studies on δ-Bi₂O₃ have used DFT to analyze the crystallographic implications of different vacancy-ordered structures. researchgate.net

Ferroic Properties: Many perovskite oxides exhibit ferroelectricity (a spontaneous electric polarization) and/or magnetism. Computational models can predict the magnitude of spontaneous polarization and determine the preferred magnetic ordering (e.g., G-type, C-type antiferromagnetic) as a function of strain or chemical composition. researchgate.net

Optical and Dielectric Properties: First-principles methods can calculate the frequency-dependent dielectric function, which in turn allows for the prediction of optical properties like the refractive index and absorption spectrum. researchgate.net

These simulation techniques provide a powerful framework for exploring the rich physics of BiKO₃ and for guiding the experimental synthesis of new materials with tailored properties.

Phase Transitions in Bismuth Potassium Oxide Biko3 Systems

Investigation of Temperature-Induced Structural Phase Transitions

Temperature is a fundamental parameter that can drive structural phase transitions in perovskite materials. In many perovskites, changes in temperature cause a sequence of transitions from a high-symmetry cubic phase to lower-symmetry tetragonal, orthorhombic, or rhombohedral phases. aps.org For instance, in the related compound Bismuth Cobalt Oxide (BiCoO3), a pressure-temperature phase diagram has been constructed, estimating a transition temperature at ambient pressure to be between 800-900 K. ed.ac.ukresearchgate.net Similarly, the inorganic perovskite Cesium Lead Iodide (CsPbI3) transitions from a cubic phase above 300°C to an orthorhombic phase at room temperature. mdpi.com

In the parent compound of the related Ba1-xKxBiO3 system, BaBiO3, the material is an insulator at low temperatures. arxiv.org The introduction of potassium leads to complex phase behavior that is highly dependent on composition. While specific temperature-induced phase transition data for the stoichiometric BiKO3 compound is not extensively detailed in the provided research, studies on analogous systems like (Bi0.5Na0.5)TiO3–BaTiO3 reveal complicated structural changes with temperature, corresponding to evolutions between different ferroelectric and relaxor phases. rsc.org These transitions are often investigated through temperature-dependent X-ray diffraction and Raman spectroscopy to map out the temperature-composition phase diagrams. rsc.org

Pressure-Induced Phase Transformations

Applying external pressure is a powerful tool for inducing phase transformations by modifying interatomic distances and bond angles. In bismuthate systems, pressure can trigger dramatic changes from superconducting to insulating states. A notable example is observed in single-crystal Ba1-xKxBiO3 (for x = 0.4, 0.43, 0.52, and 0.58), which undergoes a pressure-induced transition from a superconductor to an insulator. arxiv.org

This transition is directly linked to a structural distortion. arxiv.org With increasing pressure, the ambient-pressure superconducting tetragonal (T) phase is continuously compressed up to a critical pressure (Pc1). arxiv.org Beyond this point, the lattice exhibits an anisotropic change, and upon reaching a second critical pressure (Pc2), the tetragonal phase collapses along its c-axis, leading to the disappearance of superconductivity and the emergence of an insulating phase. arxiv.org This superconductor-insulator transition is fully reversible, and the critical pressure increases with higher potassium doping concentrations. arxiv.org

In another related compound, BiCoO3, synchrotron X-ray and neutron powder diffraction studies show that pressure above 3 GPa induces a first-order structural change from a polar, PbTiO3-type structure to a centrosymmetric, GdFeO3-type structure. ed.ac.uk This transformation is accompanied by a significant volume decrease of 13% and a change in the spin state of the Co3+ ion. ed.ac.ukrsc.org

Compositional Effects on Phase Transition Behavior in Solid Solutions with BiKO3

The formation of solid solutions is a key strategy for tuning the physical properties of perovskite oxides by modifying their phase transition behavior. By substituting elements on the A or B sites of the ABO3 perovskite structure, it is possible to create morphotropic phase boundaries (MPBs), where the coexistence of multiple phases leads to enhanced properties. mdpi.com

In the Ba1-xKxBiO3 system, the doping level of potassium (x) is crucial. The parent compound BaBiO3 is an insulator characterized by a charge-density-wave (CDW) order. arxiv.org Upon doping with potassium, this ordered phase is suppressed, and superconductivity emerges, with the superconducting transition temperature (Tc) reaching its maximum around x = 0.4. arxiv.org The critical pressure (Pc2) required to induce the transition back to an insulating state also shows a clear dependence on the potassium concentration, increasing with higher values of x. arxiv.org

This principle is widely applied in other bismuth-based piezoelectric and ferroelectric materials. For example, in (1-x)(Bi0.5Na0.5)TiO3–xBaTiO3 (BNT-BT) thin films, an MPB is identified for compositions where 5 ≤ x ≤ 10, which is consistent with bulk materials. rsc.org Similarly, in (1-x)BaTiO3-xCaSnO3 solid solutions, increasing the CaSnO3 content (x) shifts the rhombohedral-orthorhombic and orthorhombic-tetragonal transition temperatures higher, while the Curie temperature (TC) moves lower, eventually merging the transitions into a single broad peak. mdpi.com

| Solid Solution System | Compositional Change (x) | Effect on Phase Transition | Reference |

|---|---|---|---|

| Ba1-xKxBiO3 | Increasing Potassium (K) content | Suppresses charge-density-wave order, induces superconductivity. Increases critical pressure for superconductor-insulator transition. | arxiv.org |

| (1-x)(Bi0.5Na0.5)TiO3–xBaTiO3 | Varying BaTiO3 content | Creates a morphotropic phase boundary (MPB) at 5 ≤ x ≤ 10, separating rhombohedral and tetragonal phases. | rsc.org |

| (1-x)BaTiO3-xCaSnO3 | Increasing CaSnO3 content | Shifts R-O and O-T phase transitions to higher temperatures and the Curie temperature (TC) to a lower temperature. | mdpi.com |

Characterization of Phase Transition Mechanisms and Kinetics

Understanding the mechanisms and kinetics of phase transitions requires sophisticated characterization techniques capable of probing structural and vibrational changes as they occur.

In-situ X-ray diffraction (XRD) is an indispensable tool for observing crystal structure changes in real-time under varying conditions of temperature or pressure. rsc.orglu.se By collecting diffraction patterns during a physical process, researchers can identify the appearance of new phases, track changes in lattice parameters, and determine the kinetics of the transformation. youtube.com

For example, in-situ synchrotron XRD was used to study the pressure-induced superconductor-insulator transition in Ba1-xKxBiO3, revealing the anisotropic compression and eventual collapse of the tetragonal lattice. arxiv.org This technique allows for the direct correlation between the observed changes in physical properties (like the loss of superconductivity) and the underlying structural transformations. arxiv.org The high intensity of synchrotron sources enables time-resolved measurements, making it possible to study the kinetics of rapid phase transitions. qub.ac.uk

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the bonding and local symmetry within a crystal lattice. uni-siegen.denih.gov These techniques are highly sensitive to phase transitions, as changes in crystal structure alter the vibrational modes of the atoms. ksu.edu.sa A phase transition is often signaled by the appearance or disappearance of Raman or IR active modes, abrupt shifts in their frequencies, or changes in the peak widths. researchgate.netresearchgate.net

In studies of related perovskite systems like (Bi0.5Na0.5)TiO3–BaTiO3, temperature-dependent Raman spectra are used to track the complicated structural changes and construct phase diagrams. rsc.org The analysis of vibrational modes helps to distinguish between different ferroelectric and relaxor phases that may have similar average structures as seen by XRD but differ in local atomic arrangements. rsc.org For minerals undergoing phase transitions, non-linear shifts in peak positions and decreases in peak widths observed in IR and Raman spectra can confirm the nature of the ordering process. researchgate.net

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), are used to measure the heat flow associated with phase transitions. These methods detect the enthalpy change (latent heat) that occurs during a first-order phase transition or the change in heat capacity associated with a second-order transition.

In the study of bismuth oxides, DTA has been used to observe the endothermic peak corresponding to the α-Bi2O3 to δ-Bi2O3 phase transition and the subsequent melting point. uni-frankfurt.de Theoretical studies on BiCoO3 have utilized Monte Carlo modeling of specific heat to pinpoint the magnetic phase transition temperature from an antiferromagnetic to a paramagnetic state. mdpi.com These energetic studies are crucial for constructing a complete thermodynamic description of a phase transition and understanding its fundamental driving forces.

Advanced Characterization Techniques for Bismuth Potassium Oxide Biko3

Spectroscopic Characterization Techniques

Spectroscopy is pivotal in investigating the atomic and molecular properties of BiKO3 by analyzing its interaction with electromagnetic radiation.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. In the analysis of BiKO3, XPS provides crucial information on the oxidation states of bismuth, potassium, and oxygen.

During XPS analysis, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its oxidation state. For bismuth compounds, the Bi 4f region is of particular interest, featuring well-separated spin-orbit components (4f₇/₂ and 4f₅/₂). thermofisher.com The position of these peaks can distinguish between different oxidation states, such as Bi³⁺ and Bi⁵⁺. researchgate.net For instance, the binding energy for Bi³⁺ in the 4f₇/₂ level is typically observed around 159 eV, while metallic bismuth (Bi⁰) appears at a lower binding energy of approximately 157 eV. researchgate.net The peak shapes for bismuth compounds are generally symmetric, in contrast to the asymmetric peaks of metallic bismuth. thermofisher.com Similarly, the O 1s and K 2p spectra are analyzed to confirm the presence of oxide ions (O²⁻) and potassium ions (K⁺) and to detect any surface contaminants or alternative chemical states. Analysis of the energy positions of the core level peaks allows for the confirmation that bismuth and potassium are in their expected +3 and +1 oxidation states, respectively, within the BiKO3 structure. mdpi.com

Table 1: Representative XPS Binding Energies for Elements in BiKO3

| Element | Orbital | Typical Binding Energy (eV) for Oxidation State |

|---|---|---|

| Bismuth (Bi) | Bi 4f₇/₂ | ~159 eV (for Bi³⁺) |

| Bismuth (Bi) | Bi 4f₅/₂ | ~164 eV (for Bi³⁺) |

| Potassium (K) | K 2p₃/₂ | ~293 eV (for K⁺) |

Note: These values are approximate and can shift slightly based on the specific chemical environment and instrument calibration.

Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. nottingham.ac.uk This method is exceptionally sensitive, capable of detecting elements in the parts-per-million or even parts-per-billion range. nasa.gov

For BiKO3, particularly in thin-film applications, SIMS is invaluable for depth profiling. This analysis provides information on the elemental distribution as a function of depth below the surface. A primary ion beam (e.g., Ga⁺, Cs⁺, or O₂⁺) is rastered across the sample surface, progressively eroding a crater. azonano.com The secondary ions (e.g., Bi⁺, K⁺, O⁻) ejected from the crater are continuously analyzed by a mass spectrometer. This process generates a depth profile, which plots the intensity of selected secondary ions against sputtering time (which is correlated to depth). This is critical for verifying the uniformity of composition throughout a film, identifying the structure of multilayered devices containing BiKO3, and detecting the presence of impurities or contaminants at interfaces or within the bulk material. nottingham.ac.uknasa.gov The choice between static SIMS, which analyzes the top monolayer with minimal damage, and dynamic SIMS, which has a higher erosion rate for rapid depth profiling, depends on the analytical goal. nasa.gov

Table 2: Application of SIMS Depth Profiling to a Hypothetical BiKO3 Thin Film

| Analytical Goal | SIMS Mode | Primary Ion Beam | Information Obtained |

|---|---|---|---|

| Verify compositional uniformity | Dynamic | Cs⁺ or O₂⁺ | Plot of Bi, K, O intensity vs. depth |

| Analyze interface with substrate | Dynamic | Ga⁺ or Cs⁺ | Sharpness of interface, elemental diffusion |

| Detect trace contaminants | Dynamic | Cs⁺ (for electronegative species) | Identification and location of impurities |

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic structure of crystalline solids. wikipedia.org It provides a detailed map of the electronic band dispersion (energy E versus momentum k) and Fermi surfaces. The technique is based on the photoelectric effect, where incoming photons from a monochromatic light source (typically a synchrotron) excite electrons out of the sample. stanford.edu By measuring both the kinetic energy and the emission angle of these photoelectrons, one can reconstruct their initial momentum and binding energy within the crystal lattice. wikipedia.orgstanford.edu

For a crystalline material like BiKO3, ARPES measurements would be essential for understanding its fundamental electronic properties, such as whether it is a metal, semiconductor, or insulator. The experiment maps the occupied electronic states, revealing the shape and width of the valence bands. aps.org By analyzing the dispersion of these bands, key parameters like the effective mass of charge carriers can be determined. aps.org The location of the valence band maximum relative to the Fermi level is a critical piece of information derived from ARPES spectra. aps.org This technique is particularly sensitive to the electronic structure at the surface, which can differ from the bulk, and can reveal the influence of crystal symmetry and dimensionality on the electronic properties. aps.orgaps.org

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. uzh.ch When a molecule absorbs light in this region of the electromagnetic spectrum, it promotes an electron from a ground electronic state to a higher-energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic transitions possible within the material.

In the context of BiKO3, an inorganic oxide, the electronic transitions are typically between the filled valence band and the empty conduction band. The valence band is primarily formed from filled O 2p orbitals, while the conduction band is likely derived from empty Bi 6p orbitals. The absorption of a photon with sufficient energy excites an electron from the valence band to the conduction band. This is known as a charge-transfer transition. The energy at which absorption begins, known as the absorption edge, can be used to determine the material's optical band gap (Eg). The type of transition (e.g., direct or indirect) can also be inferred from the shape of the absorption spectrum. This band gap value is a fundamental parameter that dictates the material's optical and electrical properties.

Table 3: Types of Electronic Transitions Probed by UV-Vis Spectroscopy

| Transition Type | Description | Energy Range | Relevance to BiKO3 |

|---|---|---|---|

| σ → σ* | Excitation from a sigma bonding orbital to a sigma anti-bonding orbital. | High Energy (Vacuum UV) | Generally requires energy outside the standard UV-Vis range. libretexts.org |

| n → σ* | Excitation from a non-bonding orbital to a sigma anti-bonding orbital. | UV Region | Possible, but often overlapped by more intense transitions. |

| π → π* | Excitation from a pi bonding orbital to a pi anti-bonding orbital. | UV-Vis Region | Not applicable as BiKO3 lacks pi bonds. uomustansiriyah.edu.iq |

| n → π* | Excitation from a non-bonding orbital to a pi anti-bonding orbital. | UV-Vis Region | Not applicable as BiKO3 lacks pi bonds. uomustansiriyah.edu.iq |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique provides information about the chemical bonds and molecular structure of a material. researchgate.net

When infrared radiation is passed through a sample, specific frequencies of radiation are absorbed by the molecules, corresponding to the energies of their vibrational modes. libretexts.org For a solid inorganic compound like BiKO3, the FTIR spectrum is dominated by absorptions corresponding to the vibrations of the metal-oxygen bonds within the crystal lattice. The spectrum would be expected to show characteristic absorption bands for the Bi-O stretching and bending vibrations. The positions of these bands are sensitive to the bond strength, bond length, and coordination environment of the atoms. Therefore, FTIR can be used to confirm the formation of the Bi-O network in the synthesized BiKO3 material and to check for the presence of impurities, such as carbonates or hydroxides, which would exhibit their own characteristic vibrational bands. researchgate.net

Table 4: Expected FTIR Absorption Regions for Bonds in BiKO3

| Bond Type | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for BiKO3 |

|---|---|---|---|

| Bi-O | Stretching | 400 - 800 | Confirms the presence of the bismuth-oxygen (B8504807) lattice framework. |

| Bi-O | Bending | < 400 | Provides further information on the crystal structure. |

| O-H (if present) | Stretching | 3200 - 3600 | Indicates the presence of water or hydroxyl group impurities. |

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology, crystal structure, and particle size of BiKO3. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are standard for providing high-resolution images of the material's surface topography and internal structure. SEM is used to study the surface features, grain size, and porosity of powdered or bulk samples. TEM, on the other hand, can provide information on the crystal structure, lattice defects, and particle size at the nanoscale. In some studies of bismuth oxides, techniques like micro-Raman mapping have been combined with imaging software to determine particle size and morphology from dispersed samples. researchgate.net These imaging methods are crucial for correlating the material's physical structure with its synthesis conditions and observed properties.

Diffraction and Scattering Methods beyond Basic XRD

To obtain a more detailed understanding of the crystal structure beyond what is available from standard laboratory X-ray diffraction (XRD), more advanced diffraction and scattering methods are necessary.

Synchrotron X-ray diffraction (SXRD) is a powerful technique that provides exceptionally high-resolution data, enabling precise determination of crystal structures, lattice parameters, and subtle structural distortions.

For BiKO3, its crystal structure has been identified as cubic with the space group Im-3. arxiv.org The lattice parameter was determined to be a = 10.0194(6) Å. acs.org This structure is analogous to that of KSbO3. researchgate.netacs.org Studies on isostructural compounds like KSbO3 using in-situ high-pressure synchrotron XRD have demonstrated the stability of this cubic tunnel structure up to significant pressures, revealing the isotropic compression of the constituent polyhedra. acs.org The high flux and brilliance of synchrotron sources allow for the collection of high-quality diffraction patterns suitable for Rietveld refinement, yielding accurate structural parameters. arxiv.orgacs.org This level of precision is essential for understanding the subtle structural details that govern the physical properties of BiKO3.

Table 2: Crystallographic Data for KBiO3

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Cubic | researchgate.netarxiv.org |

| Space Group | Im-3 | arxiv.org |

| Lattice Parameter (a) | 10.0194(6) Å | acs.org |

Pair Distribution Function (PDF) analysis is a total scattering technique that provides information about the local atomic structure, regardless of whether the material is crystalline or amorphous. It is derived from the Fourier transform of powder diffraction data collected over a wide range of scattering vectors, often using synchrotron X-ray or neutron sources. The resulting PDF gives the probability of finding pairs of atoms at a given distance, offering insights into short-range order and atomic-scale distortions that are averaged out in conventional crystallographic analyses. researchgate.net

While no specific PDF analysis studies on BiKO3 were found in the reviewed literature, the technique has been successfully applied to the closely related compound, sodium bismuthate (NaBiO3·xH2O). In that case, PDF analysis revealed turbostratic disorder in the stacking of the alternating Bi-O and Na-O layers and helped to propose locations for water molecules within the structure. researchgate.net Furthermore, PDF analysis has been used to observe distortions in the local Bi5+ environment in NaBiO3 upon treatment with nitric acid. core.ac.uk These studies on a similar alkali bismuthate demonstrate the power of the PDF technique to unravel complex local structural details that are not accessible through traditional diffraction methods, suggesting it would be highly valuable for a detailed structural investigation of BiKO3.

Advanced Electrical and Magnetic Characterization

The potential utility of BiKO3 in electronic or magnetic applications necessitates a thorough characterization of its electrical and magnetic properties.

Regarding its electrical behavior, BiKO3 has been identified as a potassium-ion conductor. The ionic conductivity was determined to be 10⁻⁵ S/cm at 300 °C, with an activation energy for ionic conduction of 0.16 eV. amazonaws.com The relatively low mobility of the potassium ions is thought to be related to their role in stabilizing the Bi-O framework. amazonaws.com Theoretical studies have also been conducted on the dielectric properties of alkali-metal-based bismuth ternary chalcogenides, providing a framework for understanding the dielectric response of materials like KBiO3. scribd.comnih.gov Additionally, first-principles calculations have explored the potential for ferroelectricity in related bismuth-based perovskites, although experimental evidence for ferroelectricity in KBiO3 is lacking. arxiv.orgpolyu.edu.hk

From a magnetic standpoint, elemental bismuth is known to be one of the most diamagnetic of all metals. Characterization of polycrystalline BiKO3 has revealed weak temperature-dependent paramagnetic features. arxiv.org The magnetic susceptibility measurements did not indicate any magnetic transitions over the temperature range studied. arxiv.org This suggests that BiKO3 does not exhibit long-range magnetic order. arxiv.org

Table 3: Electrical and Magnetic Properties of KBiO3

| Property | Value/Observation | Source(s) |

|---|---|---|

| Ionic Conductivity (at 300 °C) | 10⁻⁵ S/cm | amazonaws.com |

| Activation Energy (Ionic Conduction) | 0.16 eV | amazonaws.com |

| Magnetic Behavior | Weakly paramagnetic | arxiv.org |

Dielectric Spectroscopy for Polarization Dynamics

There is currently no available research data concerning the use of dielectric spectroscopy to analyze the polarization dynamics of Bismuth Potassium Oxide (BiKO₃). This includes a lack of information on its dielectric constant, loss tangent, and any frequency or temperature-dependent relaxation phenomena.

SQUID Magnetometry for Magnetic Ordering

Similarly, there are no published studies on the magnetic properties of Bismuth Potassium Oxide (BiKO₃) investigated through SQUID magnetometry. Consequently, data regarding its magnetic susceptibility, magnetic ordering, and response to varying magnetic fields and temperatures are not available.

Structure Property Relationships in Bismuth Potassium Oxide Biko3 Based Materials

Elucidating Correlations between Crystal Structure and Electronic Properties.researchgate.netarxiv.org

The electronic properties of bismuth potassium oxide (BiKO3) are closely tied to its crystal structure. In its cubic perovskite form, BiKO3 has bismuth (Bi) ions at the center of an octahedron of six oxygen (O) atoms, with potassium (K) ions at the cube corners. This specific atomic arrangement dictates the material's electronic band structure, determining whether it functions as a metal, semiconductor, or insulator. youtube.com

Theoretical and experimental studies have demonstrated that the electronic characteristics of BiKO3 are highly sensitive to the exact atomic arrangement and any structural distortions. arxiv.org The valence and conduction bands are primarily composed of Bi 6s and O 2p orbitals. researchgate.netresearchgate.net The hybridization of these orbitals is critical in defining the material's electronic conductivity and optical properties. aps.org Any variation in the Bi-O bond lengths and angles can significantly modify the band gap and, consequently, the electronic behavior of the material. arxiv.orgresearchgate.net

Table 1: Crystallographic Data for Cubic Bismuth Potassium Oxide (BiKO3)

| Property | Description |

| Crystal System | Cubic. researchgate.net |

| Space Group | Pm-3m. researchgate.net |

| Lattice Parameter (a) | Approximately 4.2886 Å. researchgate.net |

| Band Gap | Varies depending on synthesis and doping. mdpi.com |

| Bonding | The bonding character within BiKO3 involves a mix of ionic and covalent contributions, influenced by the constituent elements. aps.org |

Influence of Synthesis Conditions on Resultant Microstructure and Macroscopic Behavior

The method used to synthesize bismuth potassium oxide significantly shapes its microstructure and, in turn, its macroscopic properties. researchgate.net Various synthesis techniques, including solid-state reaction, sol-gel, and hydrothermal methods, can produce differences in grain size, porosity, and the purity of the final phase. scielo.org.co

High-temperature solid-state reactions, for example, typically yield large-grained, dense ceramic materials. researchgate.net The temperature and duration of the sintering process are key in controlling the final microstructure. A precisely controlled sintering process can produce a uniform grain structure, which is often preferred for achieving consistent electronic properties. researchgate.net In contrast, sol-gel methods can create fine-grained powders with a high surface area. researchgate.netresearchgate.net

Role of Doping and Substitutions on BiKO3 Material Characteristics.researchgate.net

The properties of bismuth potassium oxide can be intentionally altered and fine-tuned through doping and substitution. youtube.com This involves introducing small quantities of other elements into the BiKO3 crystal lattice at the A-site (potassium), B-site (bismuth), or X-site (oxygen). researchgate.net

Doping can have a substantial effect on the material's characteristics. For instance, substituting a portion of the potassium ions with other alkali metals can change the lattice parameters and affect the electronic band structure. rsc.org Similarly, replacing bismuth with other trivalent or pentavalent ions can introduce charge carriers (electrons or holes), thereby altering the electrical conductivity. youtube.com For example, doping with barium at the A-site has been shown to induce superconductivity in related compounds. unt.edu

The choice of dopant and its concentration are crucial in determining the final properties of the material. mdpi.com Doping with elements that have a different valence state from the host ions can lead to the formation of oxygen vacancies or interstitials to maintain charge neutrality, which in turn influences the ionic and electronic conductivity. nih.govresearchgate.net

Table 2: Examples of Doping/Substitutions in Bismuth-based Perovskites and Their Effects

| Dopant/Substituent | Site | Effect on Properties |

| Ba (Barium) | A-site | Can induce superconductivity in related compounds. unt.edu |

| Sr (Strontium) | A-site | Modifies lattice parameters and dielectric properties. acs.org |

| La (Lanthanum) | A-site | Can reduce thermal conductivity. researchgate.net |

| Mn (Manganese) | B-site | Can enhance magnetic properties and photocatalytic performance. researchgate.netnih.gov |

| Sb (Antimony) | B-site | Alters electronic band structure and conductivity. |

Defect Engineering and its Impact on Functional Responses

Defect engineering is a key strategy for manipulating the functional responses of bismuth potassium oxide. researchgate.net Crystal lattice defects, such as point defects (vacancies, interstitials, and substitutions) and extended defects (dislocations and grain boundaries), can significantly influence the material's properties. researchgate.netiphy.ac.cn

Oxygen vacancies are among the most common and impactful point defects in perovskite oxides like BiKO3. researchgate.net The concentration of these vacancies can be controlled by the synthesis conditions, especially the oxygen partial pressure during high-temperature processing. These vacancies can act as charge carriers and are crucial in processes like ionic conductivity. wikipedia.org

By carefully managing the type and concentration of defects, it is possible to tailor the functional responses of BiKO3 for particular applications. nih.govnih.gov For example, introducing a controlled number of oxygen vacancies can improve the material's performance. A deeper understanding of the connection between defect chemistry and functional properties is vital for the rational design of BiKO3-based materials with enhanced performance. rsc.org

Potential Research Directions and Future Outlook for Bismuth Potassium Oxide Biko3

Exploration of Novel BiKO3-based Solid Solutions and Heterostructures

A promising avenue for tailoring the properties of KBiO3 lies in the formation of solid solutions and heterostructures. By combining KBiO3 with other compounds, researchers can create new materials with enhanced or entirely new functionalities.

For instance, the creation of a distorted perovskite-type solid solution, (K₀.₂Sr₀.₈)(Na₀.₀₁Ca₀.₂₅Bi₀.₇₄)O₃, through a hydrothermal method has been reported. nih.govacs.org This demonstrates the feasibility of incorporating various elements into the KBiO3 structure to modify its properties. nih.govacs.org Another area of active research is the development of KBiO3-based heterostructures, particularly for photocatalysis. The in-situ construction of p-n heterojunctions, such as KBiO3/BiOX (where X = Cl, Br, I), has been shown to significantly improve photocatalytic performance and stability by promoting the separation of photogenerated charge carriers. semanticscholar.orgacs.org Similarly, BiOCl/KBiO3 p-n heterostructures have demonstrated enhanced photocatalytic activity in the degradation of organic dyes like Rhodamine B. scielo.br The creation of KBiO3-NaBiO3 heterostructures is another approach being explored to enhance visible light photoelectric response through interface actions. acs.org

Future work in this area could involve a systematic exploration of different dopants and their concentrations in KBiO3 solid solutions to fine-tune electronic and optical properties. The investigation of novel heterostructure architectures, including core-shell nanoparticles and layered thin films, could lead to more efficient charge separation and enhanced performance in various applications.

Investigation of Advanced Functionalities in BiKO3

KBiO3 exhibits a range of promising functionalities that are the subject of ongoing investigation. Its potential as a visible-light-driven photocatalyst is particularly noteworthy.

The photocatalytic activity of KBiO3 has been demonstrated in the degradation of various organic pollutants, including rhodamine B, crystal violet, methylene (B1212753) blue, and phenol. researchgate.net The mechanism of degradation can vary depending on the target organic compound, involving processes like adsorption and photooxidation. researchgate.net The photocatalytic efficiency of KBiO3 is attributed to its electronic structure, which facilitates charge mobility and a reduced band gap. researchgate.net Research has shown that strategies like acidification with HNO3 can enhance the degradation ability of KBiO3. researchgate.net

Beyond photocatalysis, the ferroelectric properties of bismuth-based oxides are also of interest. While research on the ferroelectricity of KBiO3 itself is still emerging, related perovskite materials like BaTiO3 are known for their significant ferroelectric, piezoelectric, and optical properties, which are beneficial for photocatalytic applications. researchgate.netcapes.gov.br The internal electric field in ferroelectric materials can promote the separation of photogenerated charge carriers, enhancing photocatalytic efficiency. researchgate.netcapes.gov.br Recent theoretical studies have also pointed towards the potential for topological insulator behavior in bismuthates like KBiO3, which could open up new avenues for applications in spintronics and quantum computing. researchgate.net

Future research will likely focus on optimizing the photocatalytic performance of KBiO3 through nanostructuring and surface modification. A deeper investigation into the potential ferroelectric nature of KBiO3 and its influence on photocatalysis could lead to the development of highly efficient "ferro-photocatalysts." Furthermore, experimental verification of the predicted topological properties of KBiO3 is a critical next step.

Development of Predictive Theoretical Models for BiKO3 Systems

Theoretical and computational modeling plays a crucial role in understanding the fundamental properties of KBiO3 and guiding the design of new materials. Density Functional Theory (DFT) is a powerful tool used to investigate the structural, electronic, and bonding properties of materials.

DFT calculations have been employed to study the electronic structure of KBiO3, revealing that the cubic phase is metallic with bands primarily derived from bismuth and oxygen states crossing the Fermi level. researchgate.net These calculations have also been instrumental in identifying band inversions, a key feature for potential topological materials. researchgate.net The Materials Project, for example, provides calculated data for KBiO3, including lattice parameters for its cubic structure. materialsproject.org Theoretical models are also used to understand reaction mechanisms, such as the energy barriers and structural evolution during the insertion of potassium ions into bismuth-based compounds. researchgate.net Furthermore, computational modeling is essential for understanding the interactions between materials and biological systems, which is relevant for applications in environmental remediation. nih.govku.edufrontiersin.org

The future of theoretical modeling for KBiO3 systems will involve the development of more accurate and sophisticated models that can predict a wider range of properties. This includes modeling the behavior of complex solid solutions and heterostructures, as well as simulating dynamic processes like photocatalytic reactions. The integration of machine learning with DFT calculations could accelerate the discovery of new KBiO3-based materials with desired functionalities.

Integration of BiKO3 into Advanced Material Systems for Specific Academic Applications

The unique properties of KBiO3 make it a candidate for integration into advanced material systems for a variety of academic and technological applications.

A significant area of application is in photocatalysis for environmental remediation. greenchemistry.school KBiO3 has been investigated for the degradation of organic pollutants in wastewater. researchgate.net The development of heterostructures, such as KBiO3/BiOX, aims to improve the efficiency and stability of these photocatalytic systems for practical use. semanticscholar.orgacs.org Another potential application is in the development of novel superconductors. While research on KBiO3 itself is ongoing, related bismuth oxides, such as potassium-doped BaBiO3 and SrBiO3, have been shown to exhibit superconductivity. nih.govresearchgate.net The discovery of superconductivity in these materials has spurred interest in exploring other members of the bismuthate family. nih.gov

Future research will focus on fabricating and testing KBiO3-based devices for specific applications. This could include the development of photocatalytic reactors for water purification or the fabrication of thin films and heterostructures to investigate their electronic and superconducting properties. The integration of KBiO3 with other materials, such as conductive polymers or other semiconductors, could lead to the creation of multifunctional material systems with synergistic properties.

Sustainability and Green Chemistry Aspects in BiKO3 Research

As with all materials research, the principles of sustainability and green chemistry are increasingly important in the context of KBiO3. mdpi.comyoutube.com This involves developing environmentally friendly synthesis methods and considering the entire lifecycle of the material.

The hydrothermal synthesis route is a commonly used method for producing KBiO3 and related bismuth oxides. nih.govacs.orgresearchgate.net This method often uses water as a solvent and can be carried out at relatively low temperatures, making it a more environmentally benign approach compared to high-temperature solid-state reactions. acs.orgresearchgate.net Research in green chemistry focuses on reducing waste, using renewable resources, and designing products that are biodegradable or can be easily recycled. youtube.comucsb.edu The development of sustainable production methods for KBiO3 is crucial for its long-term viability in practical applications. unibe.ch

Future research in this area will aim to develop even more sustainable synthesis routes for KBiO3, potentially utilizing bio-based precursors or more energy-efficient processes. Life cycle assessments of KBiO3 production and use will be important to fully understand its environmental impact. Furthermore, exploring the potential for recycling and reusing KBiO3-based materials will be a key aspect of ensuring their long-term sustainability.

Q & A

Q. What are the established synthesis routes for potassium bismuthate (KBiO₃), and how do reaction parameters influence phase purity?

Potassium bismuthate (KBiO₃) is typically synthesized via oxidative reactions involving bismuth trioxide (Bi₂O₃) and potassium hydroxide (KOH). A common method involves bubbling chlorine gas (Cl₂) through a hot suspension of Bi₂O₃ and KOH, as per the reaction: Bi₂O₃ + 6 KOH + 2 Cl₂ → 2 KBiO₃ + 4 KCl + 3 H₂O . Alternative approaches include high-temperature fusion of Bi₂O₃ with potassium superoxide (KO₂) or potassium oxide (K₂O). Phase purity is highly sensitive to stoichiometric ratios, reaction temperature, and gas flow rates. For instance, excess Cl₂ may lead to side products like KCl, necessitating post-synthesis washing with dilute acids. XRD analysis is critical to confirm the absence of impurities like unreacted Bi₂O₃ or residual KOH .

Q. How can X-ray diffraction (XRD) and transmission electron microscopy (TEM) be optimized to characterize KBiO₃’s crystallographic and morphological properties?

XRD is essential for identifying crystallographic phases and lattice parameters. For KBiO₃, reference patterns (e.g., JCPDS 34-0167) should be cross-referenced to detect secondary phases like Bi₂O₃ or KCl . TEM provides nanoscale morphological insights, such as particle size distribution and aggregation tendencies. For example, Bi₂O₃ nanoparticles (40 nm) exhibit crystalline structures with aggregated morphologies, as shown in TEM micrographs . Sample preparation for TEM must avoid beam-induced damage by using low-dose imaging techniques.

Q. What solubility characteristics of KBiO₃ are critical for purification, and how do acidic or complexing media affect dissolution?

KBiO₃ exhibits limited solubility in water but dissolves in strongly acidic or complexing media. For instance, Bi₂O₃ dissolves in acetic acid-thiourea solutions (solubility: 0.077 μg/mL), while metallic bismuth shows higher solubility (1.347 μg/mL) . This property is leveraged in purification: post-synthesis residues (e.g., KCl) can be removed via selective dissolution in dilute HNO₃, leaving KBiO₃ intact. However, prolonged exposure to acids may degrade KBiO₃, necessitating pH-controlled washing .

Advanced Research Questions

Q. How do dopants like zirconia (ZrO₂) or thoria (ThO₂) influence the electrochemical stability of KBiO₃-based materials in solid oxide fuel cells (SOFCs)?

Doping KBiO₃ with ZrO₂ or ThO₂ enhances ionic conductivity and thermal stability in SOFC electrolytes. For example, ZrO₂-doped Bi₂O₃ systems show stabilized cubic phases at lower temperatures, improving oxygen-ion mobility . However, excessive dopant concentrations (>5 wt%) can induce phase segregation, detectable via energy-dispersive X-ray spectroscopy (EDS). Electrochemical impedance spectroscopy (EIS) is recommended to quantify conductivity changes and identify degradation mechanisms under operational conditions (e.g., 600–800°C) .

Q. What experimental design strategies resolve discrepancies between theoretical and observed catalytic activity of KBiO₃ in photocatalytic water splitting?